molecular formula C13H17NO2 B12076327 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid

4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid

Cat. No.: B12076327
M. Wt: 219.28 g/mol
InChI Key: WTNLIAIVIKVFSL-UHFFFAOYSA-N
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Description

4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclobutyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid typically involves the following steps:

    Formation of the Amino Group: The cyclobutyl(methyl)amino group can be synthesized through the reaction of cyclobutylamine with formaldehyde and methylamine under controlled conditions.

    Attachment to Benzoic Acid: The synthesized amino group is then attached to the benzoic acid core through a nucleophilic substitution reaction. This step often requires the use of a suitable catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzoic acid: Similar in structure but lacks the cyclobutyl group.

    Cyclobutylamine derivatives: Compounds with similar cyclobutylamine groups but different core structures.

Uniqueness

4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid is unique due to the presence of both the cyclobutyl and benzoic acid moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-[[cyclobutyl(methyl)amino]methyl]benzoic acid

InChI

InChI=1S/C13H17NO2/c1-14(12-3-2-4-12)9-10-5-7-11(8-6-10)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16)

InChI Key

WTNLIAIVIKVFSL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C2CCC2

Origin of Product

United States

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